2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide
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Overview
Description
The compound “2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide” is a complex organic molecule. It contains a dibenzoazepine core, which is a tricyclic structure found in many pharmaceutical drugs . The molecule also has two carbonyl groups (C=O) at positions 5 and 7, and an acetamide group attached to the nitrogen atom of the azepine ring. The term “mesityl” refers to a specific arrangement of three methyl groups attached to a central carbon atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar carbonyl groups could make the compound somewhat soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Synthesis and Structural Insights
Diastereoisomeric Forms and Synthesis Routes : Research has developed synthetic routes to diastereoisomers of certain dibenzoazepine derivatives, highlighting their potential as precursors for anti-allergenic, antidepressant, and antihistaminic drugs. The synthesis involved acid-catalyzed intramolecular Friedel-Crafts cyclization, demonstrating the structural diversity and complexity achievable with dibenzoazepine frameworks (Acosta Quintero et al., 2016).
Atropisomeric Properties : The dibenzo[b,d]azepin-6-ones have been separated into their atropisomers, revealing significant stereochemical stability. This property is crucial for developing molecules with specific biological activities, as the spatial arrangement can influence drug-receptor interactions (Tabata et al., 2008).
Pharmacological Applications
Gamma-Secretase Inhibition : An improved chemical synthesis of LY411575, a known gamma-secretase inhibitor, has been reported. This synthesis showcases the application of dibenzoazepine derivatives in creating compounds of interest for Alzheimer's disease research, highlighting the therapeutic potential of such structures (Fauq et al., 2007).
Antibacterial and Anticancer Agents : Novel benzoxepine-1,2,3-triazole hybrids, incorporating dibenzoazepine cores, have been synthesized and evaluated for their antibacterial and anticancer activities. Some compounds showed promising activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, underscoring the dibenzoazepine scaffold's utility in developing new therapeutics (Kuntala et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as dibenz[c,e]azepines, have been widely employed as chiral or pro-chiral scaffolds for the construction of chiral catalysts for asymmetric synthesis or probes for chiral molecular recognition .
Mode of Action
It’s worth noting that in 1,1′-biphenylazepines, a similar class of compounds, the low phenyl–phenyl rotational barrier allows, at room temperature, a free interconversion of the two possible m and p atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality because, when this moiety is linked to a chiral compound, a central-to-axial chirality induction occurs and the stereogenic center(s) of the substrate induces a preferred biphenyl twist in the azepine, making this chiral itself .
Biochemical Pathways
Similar compounds have been used as chiral ligands in organometallic catalysis and organocatalysis .
Properties
IUPAC Name |
2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-15-12-16(2)23(17(3)13-15)26-22(28)14-27-24(29)20-10-6-4-8-18(20)19-9-5-7-11-21(19)25(27)30/h4-13H,14H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBPALWFAHLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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